JAK-IN-30

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H26N8S |

|---|---|

Molecular Weight |

398.5 g/mol |

IUPAC Name |

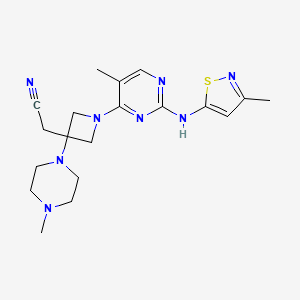

2-[1-[5-methyl-2-[(3-methyl-1,2-thiazol-5-yl)amino]pyrimidin-4-yl]-3-(4-methylpiperazin-1-yl)azetidin-3-yl]acetonitrile |

InChI |

InChI=1S/C19H26N8S/c1-14-11-21-18(22-16-10-15(2)24-28-16)23-17(14)26-12-19(13-26,4-5-20)27-8-6-25(3)7-9-27/h10-11H,4,6-9,12-13H2,1-3H3,(H,21,22,23) |

InChI Key |

VGBYAYCYPVFDTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NSC(=C1)NC2=NC=C(C(=N2)N3CC(C3)(CC#N)N4CCN(CC4)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Janus Kinase (JAK) Inhibitors

This guide provides a detailed overview of the Janus kinase (JAK) inhibitor mechanism of action for researchers, scientists, and drug development professionals. It covers the core biology of the JAK-STAT signaling pathway, the molecular action of inhibitors, quantitative data on their activity, and detailed protocols for their evaluation.

The Core Target: The JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that translates extracellular signals from cytokines and growth factors into a transcriptional response.[1][2] This pathway is integral to numerous cellular processes, including immunity, cell proliferation, differentiation, and apoptosis.[1][3] Dysregulation of JAK-STAT signaling is associated with a variety of immune-mediated inflammatory diseases and cancers.[1][3][4]

The pathway consists of three primary components:

-

Receptors: Type I and Type II cytokine receptors that lack intrinsic kinase activity.[4][5]

-

Janus Kinases (JAKs): A family of four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that associate with the intracellular domains of these receptors.[2][6] JAK1, JAK2, and TYK2 are widely expressed, whereas JAK3 expression is primarily limited to hematopoietic cells.[6]

-

Signal Transducer and Activator of Transcription (STATs): A family of seven latent cytoplasmic transcription factors (STAT1, STAT2, STAT3, STAT4, STAT5A, STAT5B, and STAT6).[6]

The canonical activation of the pathway proceeds through the following steps:

-

Ligand Binding: A cytokine or growth factor binds to its specific receptor, inducing receptor dimerization or oligomerization.[5][7]

-

JAK Activation: This receptor clustering brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other via a process called trans-phosphorylation.[5]

-

STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular tails, creating docking sites for STAT proteins.[6][7] STATs are recruited from the cytosol and are subsequently phosphorylated by the JAKs.[5]

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor and form stable homo- or heterodimers.[5][6]

-

Gene Transcription: These STAT dimers translocate into the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes to modulate gene transcription.[3][7]

The pathway is negatively regulated by several mechanisms, including Suppressors of Cytokine Signaling (SOCS) proteins, which can inhibit JAK activity, and Protein Inhibitors of Activated STATs (PIAS), which suppress STAT-driven gene transcription.[6][7]

References

- 1. cusabio.com [cusabio.com]

- 2. JAK-STAT Signaling Pathway: Mechanism, Function, and Importance in Disease - Amerigo Scientific [amerigoscientific.com]

- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 4. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 5. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 7. Mechanisms and consequences of Jak-STAT signaling in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

The JAK-STAT Signaling Pathway: A Critical Target in Autoimmune Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a cornerstone of intracellular communication, translating extracellular cytokine signals into transcriptional changes that govern a vast array of cellular processes, including immune cell development, differentiation, and activation.[1][2][3] Dysregulation of this pathway is a key driver in the pathogenesis of numerous autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[1][3][4] Consequently, the JAK-STAT pathway has emerged as a pivotal therapeutic target, with the development of small-molecule JAK inhibitors (jakinibs) revolutionizing the treatment landscape for these debilitating conditions.[2][4] This technical guide provides a comprehensive overview of the JAK-STAT signaling cascade, the mechanism of action of JAK inhibitors, quantitative clinical data, and detailed experimental protocols for studying this critical pathway.

The Core Signaling Pathway

The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its specific transmembrane receptor.[3][5] This binding event induces the dimerization or oligomerization of the receptor chains, bringing the associated intracellular JAKs into close proximity.[1] This proximity facilitates the trans-phosphorylation and activation of the JAKs.[1][6] The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins.[1][6]

There are four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2] The mammalian STAT family consists of seven members: STAT1, STAT2, STAT3, STAT4, STAT5A, STAT5B, and STAT6.[1][7] Different cytokine receptors associate with specific combinations of JAKs, which in turn recruit and activate distinct STAT proteins, thereby conferring specificity to the downstream cellular response.[1]

Once recruited to the phosphorylated receptor, STATs are themselves phosphorylated by the activated JAKs.[5][6] This phosphorylation event triggers a conformational change in the STAT proteins, leading to their dimerization and subsequent translocation into the nucleus.[1][3] In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[1][3][5] This intricate signaling cascade is pivotal in mediating the biological effects of a wide range of cytokines implicated in autoimmunity.

Mechanism of Action of JAK Inhibitors

JAK inhibitors are small molecules that competitively bind to the ATP-binding site of the JAK enzymes, thereby preventing their kinase activity.[8] By inhibiting JAKs, these drugs block the phosphorylation and activation of STAT proteins, which in turn prevents their translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[5][9][10] This interruption of the signaling cascade effectively dampens the cellular response to a multitude of cytokines that are central to the pathogenesis of autoimmune diseases.[9][11]

The first generation of JAK inhibitors, such as tofacitinib and baricitinib, are considered pan-JAK inhibitors as they target multiple JAK isoforms.[8] Newer, second-generation inhibitors, including upadacitinib and filgotinib, exhibit greater selectivity for specific JAKs, which may offer an improved safety profile.[8]

Quantitative Data on JAK Inhibitors in Autoimmune Diseases

The clinical efficacy of JAK inhibitors has been demonstrated in numerous phase III clinical trials across various autoimmune diseases. The following tables summarize key efficacy data for several approved JAK inhibitors.

Table 1: Efficacy of Tofacitinib in Rheumatoid Arthritis (ORAL Standard Trial) [12]

| Outcome (at 6 months) | Tofacitinib 5 mg BID + MTX | Tofacitinib 10 mg BID + MTX | Adalimumab 40 mg Q2W + MTX | Placebo + MTX |

| ACR20 Response | 51.5% | 52.6% | 47.2% | 28.3% |

| ACR50 Response | 25.5% | 37.7% | - | 12.0% |

| ACR70 Response | - | - | - | - |

| DAS28-ESR < 2.6 | - | - | - | - |

MTX: Methotrexate; BID: twice daily; Q2W: every 2 weeks.

Table 2: Efficacy of Baricitinib in Psoriasis (Phase IIb Trial) [13][14][15]

| Outcome (at 12 weeks) | Baricitinib 8 mg QD | Baricitinib 10 mg QD | Placebo |

| PASI 75 Response | 43% | 54% | 17% (North American patients) |

| PASI 90 Response | Statistically Significant | Statistically Significant | - |

QD: once daily; PASI: Psoriasis Area and Severity Index.

Table 3: Efficacy of Upadacitinib in Inflammatory Bowel Disease (Crohn's Disease) [16]

| Outcome (Induction) | Upadacitinib (Prior Biologic Failure) | Placebo (Prior Biologic Failure) | Upadacitinib (No Prior Biologic Failure) | Placebo (No Prior Biologic Failure) |

| Clinical Remission | 42.2% | 14.1% | 54.0% | 28.3% |

| Endoscopic Response | 35.7% | 5.3% | 52.0% | 16.2% |

Key Experimental Protocols

Studying the JAK-STAT pathway requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Western Blotting for Phosphorylated STAT (p-STAT)

This protocol is designed to detect the activation of STAT proteins by analyzing their phosphorylation status.

1. Cell Culture and Stimulation:

-

Culture cells of interest (e.g., PBMCs, cell lines) in appropriate media.

-

Starve cells of serum for 4-6 hours to reduce basal signaling.

-

Stimulate cells with a specific cytokine (e.g., IL-6, IFN-γ) at a predetermined concentration and for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).

-

To test inhibitors, pre-incubate cells with the JAK inhibitor for 1-2 hours before cytokine stimulation.

2. Cell Lysis:

-

After stimulation, immediately place plates on ice and wash cells with ice-cold PBS.

-

Lyse cells with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT of interest (e.g., anti-p-STAT3) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Strip the membrane and re-probe for total STAT and a loading control (e.g., GAPDH or β-actin) to normalize the data.

Luciferase Reporter Assay for JAK-STAT Signaling

This assay measures the transcriptional activity of STAT proteins.

1. Plasmid Constructs:

-

Utilize a reporter plasmid containing a luciferase gene downstream of a promoter with multiple STAT binding sites (e.g., Interferon-Stimulated Response Element, ISRE).[17][18]

-

Use a control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization of transfection efficiency.

2. Cell Transfection:

-

Plate cells (e.g., HEK293T) in a 96-well plate.

-

Co-transfect cells with the STAT-responsive luciferase reporter plasmid and the normalization control plasmid using a suitable transfection reagent.

3. Cell Treatment:

-

24 hours post-transfection, treat the cells with the cytokine of interest to activate the JAK-STAT pathway.

-

To test inhibitors, pre-treat the cells with the JAK inhibitor before adding the cytokine.

-

Include appropriate controls (e.g., unstimulated cells, vehicle control).

4. Luciferase Assay:

-

After 6-24 hours of stimulation, lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

5. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in luciferase activity relative to the unstimulated control.

Conclusion

The JAK-STAT signaling pathway is a central player in the inflammatory processes that drive autoimmune diseases. The development of JAK inhibitors represents a significant advancement in the therapeutic armamentarium for these conditions, offering an effective oral treatment option. A thorough understanding of the intricacies of this pathway and the mechanisms of its inhibition is crucial for the continued development of more selective and safer therapies. The experimental protocols outlined in this guide provide a foundation for researchers to investigate the JAK-STAT pathway and evaluate the efficacy of novel therapeutic agents.

References

- 1. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Janus Kinases and Autoimmunity: Bridging Pathways to Therapy [sciltp.com]

- 3. tandfonline.com [tandfonline.com]

- 4. JAK-STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are JAK inhibitors and how do they work? [synapse.patsnap.com]

- 6. Janus kinase Inhibitors in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of STATs in Inflammation and Inflammatory Diseases | Bentham Science [benthamscience.com]

- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]

- 10. ptmasterguide.com [ptmasterguide.com]

- 11. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. jwatch.org [jwatch.org]

- 14. A randomized phase 2b trial of baricitinib, an oral Janus kinase (JAK) 1/JAK2 inhibitor, in patients with moderate-to-severe psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Upadacitinib Achieves Clinical and Endoscopic Outcomes in Crohn's Disease Regardless of Prior Biologic Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. JAK/STAT Pathway-ISRE Reporter Kit - Creative Biolabs [creative-biolabs.com]

Synthesis and Characterization of New JAK Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in mediating cytokine signaling, making them a critical target in the development of therapies for a range of autoimmune diseases, inflammatory conditions, and cancers.[1][2][3][4] This technical guide provides an in-depth overview of the synthesis and characterization of novel JAK inhibitors, with a focus on presenting clear, actionable data and methodologies for professionals in the field of drug discovery and development.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is a principal communication route for over 50 cytokines and growth factors.[4][] This pathway is integral to cellular processes such as immunity, cell division, and apoptosis.[4] The signaling process is initiated when a cytokine binds to its corresponding transmembrane receptor, leading to the activation of receptor-associated JAKs. The four members of the JAK family are JAK1, JAK2, JAK3, and TYK2.[4][6] This activation triggers a cascade of phosphorylation events, culminating in the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[] These activated STATs then translocate to the nucleus to regulate gene transcription.[4][]

Synthesis of Novel JAK Inhibitors

The development of novel JAK inhibitors has evolved from non-selective, first-generation compounds to highly selective second-generation agents.[7] Many of these inhibitors share common structural scaffolds, such as the deazapurine core found in ruxolitinib and tofacitinib.[8] A comprehensive review of globally approved JAK inhibitors outlines various synthetic routes.[9]

A representative synthetic scheme for a novel JAK inhibitor often involves a multi-step process. For instance, the synthesis of Baricitinib, a JAK1/JAK2 inhibitor, has been reported to involve the coupling of key heterocyclic intermediates.[9] While specific synthetic routes for investigational compounds are often proprietary, the general principles involve the construction of a core scaffold followed by the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.

Characterization of New JAK Inhibitors

The characterization of novel JAK inhibitors is a multi-faceted process involving biochemical assays, cell-based assays, and in vivo models to determine their potency, selectivity, and therapeutic potential.

Biochemical and Cellular Assays

In vitro kinase assays are fundamental for determining the inhibitory activity of a compound against the different JAK isoforms.[10] These assays typically measure the IC50 value, which is the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

Cellular assays are crucial to assess the inhibitor's effect in a more physiologically relevant context. A common method involves stimulating cells with a specific cytokine to activate a particular JAK-STAT pathway and then measuring the phosphorylation of STAT proteins in the presence of the inhibitor.

Table 1: Inhibitory Activity of Selected JAK Inhibitors

| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |

| Tofacitinib | 112 | 20 | 1 | - | [11] |

| Ruxolitinib | 3.3 | 2.8 | >400 | - | [11] |

| Baricitinib | 5.9 | 5.7 | >400 | 53 | [9][11] |

| Upadacitinib | 43 | 200 | - | - | [11] |

| Filgotinib | 10 | 28 | 810 | 116 | [][11] |

| Fedratinib | - | 3 | >1000 | - | [9] |

| Pacritinib | - | 23 | - | - | [] |

| Deucravacitinib | - | - | - | 1.0 (binds to JH2 domain) | [11] |

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

In Vivo Characterization

The in vivo efficacy and safety of novel JAK inhibitors are evaluated in animal models of human diseases. For inflammatory and autoimmune conditions, rodent models such as adjuvant-induced arthritis (AIA) and collagen-induced arthritis (CIA) are commonly used.[12] In these models, the therapeutic efficacy of the inhibitor is assessed by monitoring disease symptoms, such as paw swelling and inflammation, and by histological analysis of affected tissues.[12]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate characterization of new JAK inhibitors.

In Vitro JAK Kinase Inhibition Assay

This protocol outlines a general method for determining the IC50 of a test compound against a specific JAK enzyme.

-

Reagents and Materials : Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme; ATP; substrate peptide (e.g., a poly-Glu-Tyr peptide); test compound; kinase buffer; detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure :

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the kinase buffer, JAK enzyme, and substrate peptide to the wells of a microplate.

-

Add the diluted test compound to the appropriate wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.

-

Cellular Phospho-STAT (p-STAT) Assay

This protocol describes a method to measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.

-

Reagents and Materials : A human cell line expressing the relevant cytokine receptor (e.g., human whole blood); cytokine (e.g., IL-6 for JAK1/2 activation); test compound; cell lysis buffer; antibodies specific for total STAT and phosphorylated STAT (p-STAT); detection system (e.g., Western blot or ELISA).

-

Procedure :

-

Culture the cells to the desired density.

-

Pre-incubate the cells with serial dilutions of the test compound for a specified time.

-

Stimulate the cells with the appropriate cytokine to induce STAT phosphorylation.

-

Lyse the cells to extract the proteins.

-

Quantify the levels of total STAT and p-STAT using Western blotting or ELISA with specific antibodies.

-

Determine the concentration-dependent inhibition of STAT phosphorylation and calculate the IC50 value.

-

Conclusion

The field of JAK inhibitor development continues to be an active area of research, with a focus on designing more selective and safer therapeutic agents.[13][14] A thorough understanding of the synthesis and characterization methodologies is crucial for the successful discovery and development of the next generation of JAK inhibitors. This guide provides a foundational overview of these critical aspects to aid researchers and drug development professionals in this endeavor.

References

- 1. Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 6. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in JAK inhibitors for the treatment of metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rmdopen.bmj.com [rmdopen.bmj.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to Foundational Research in JAK Inhibitor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational principles and experimental methodologies underpinning the study of Janus kinase (JAK) inhibitor selectivity. As a critical class of therapeutics for a range of immune-mediated inflammatory diseases and cancers, the precise targeting of individual JAK isoforms—JAK1, JAK2, JAK3, and TYK2—is paramount for optimizing efficacy while minimizing off-target effects. This document details the core signaling pathways, the structural basis for inhibitor design, comprehensive experimental protocols for assessing selectivity, and comparative quantitative data for key inhibitors.

The Core of JAK-STAT Signaling

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling cascade for numerous cytokines, interferons, and growth factors, making it central to immune function, hematopoiesis, and cellular proliferation.[1][2][3] The pathway facilitates rapid signal transduction from cell surface receptors directly to the nucleus to modulate gene expression.[1][4]

The binding of a ligand (e.g., a cytokine) to its cognate receptor induces receptor dimerization, bringing the associated JAKs into close proximity.[2][5] This allows for the trans-phosphorylation and activation of the JAKs, which then phosphorylate tyrosine residues on the receptor's intracellular domain.[5][6] These phosphorylated sites serve as docking points for STAT proteins.[7] Once recruited, STATs are themselves phosphorylated by the activated JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene transcription.[4][7]

The specificity of the downstream signal is determined by the combination of JAKs associated with a particular cytokine receptor.[5][8] The four members of the JAK family—JAK1, JAK2, JAK3, and TYK2—pair in distinct combinations to mediate signaling for different cytokine families.[7][9]

Table 1: JAK Pairing and Associated Cytokine Receptor Families

This table outlines the primary JAK combinations utilized by major cytokine families to initiate downstream signaling.

| Cytokine Family | Receptor Subunit | Associated JAKs | Key Biological Functions |

| Common γ-chain (γc) | γc, IL-2Rβ, etc. | JAK1, JAK3 | Lymphocyte development and homeostasis[4][8] |

| IL-6 Family | gp130 | JAK1, JAK2, TYK2 | Pro-inflammatory responses, hematopoiesis[7][10] |

| Type I Interferons (IFN-α/β) | IFNAR1, IFNAR2 | JAK1, TYK2 | Antiviral responses[5][7] |

| Type II Interferon (IFN-γ) | IFNGR1, IFNGR2 | JAK1, JAK2 | Immune activation, host defense[5][7] |

| IL-12 Family (IL-12, IL-23) | IL-12Rβ1, IL-23R | JAK2, TYK2 | T-cell differentiation[7] |

| Epo/Tpo Receptors | EpoR, Mpl | JAK2 (homodimers) | Erythropoiesis, thrombopoiesis[7][10] |

The Structural Basis for Inhibitor Selectivity

Most clinically approved JAK inhibitors are ATP-competitive, targeting the highly conserved ATP-binding site within the kinase domain (JH1).[9][11] The high degree of homology in this pocket across the four JAK isoforms presents a significant challenge for designing highly selective molecules.[5][10] However, subtle differences in amino acid residues and the conformation of surrounding loops, such as the G-loop, can be exploited to achieve preferential binding to one isoform over others.[12][13][14]

Selectivity is not absolute and is often dose-dependent; a highly selective inhibitor at low concentrations may lose its specificity at higher concentrations as it begins to engage less-favored JAK isoforms.[10][15] Therefore, achieving a therapeutic window where the desired JAK is inhibited without significant off-target inhibition of other JAKs is a primary goal of drug development.[10]

Experimental Protocols for Assessing Selectivity

A multi-tiered approach using both biochemical and cellular assays is essential for accurately characterizing the selectivity profile of a JAK inhibitor.

Biochemical (Enzymatic) Assays

Biochemical assays measure the direct inhibitory effect of a compound on the enzymatic activity of isolated, recombinant JAK proteins.[16][17] These assays are crucial for determining intrinsic potency (often expressed as IC50, the concentration required to inhibit 50% of kinase activity) and provide a baseline for selectivity.[17]

Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the IC50 of an inhibitor against a specific JAK isoform.

-

Reagent Preparation:

-

JAK Enzyme: Prepare a working solution of recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme in kinase buffer.

-

Substrate: Prepare a solution of a suitable peptide or protein substrate (e.g., a synthetic polypeptide) in kinase buffer.

-

ATP: Prepare a solution of ATP. The concentration is often set at or near the Michaelis-Menten constant (Km) for each specific kinase to ensure the measured IC50 approximates the inhibitor's binding affinity (Ki).[16]

-

Test Compound: Prepare a serial dilution of the JAK inhibitor in DMSO, followed by a further dilution in kinase buffer. A typical 10-point dose-response curve is recommended.[18]

-

-

Assay Procedure:

-

To the wells of a 96-well or 384-well plate, add the test compound at various concentrations. Include positive controls (no inhibitor) and negative controls (no enzyme).

-

Add the JAK enzyme to each well (except negative controls) and incubate briefly to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

-

Detection:

-

Terminate the kinase reaction.

-

Add a luminescence-based detection reagent. This reagent quantifies the amount of ATP remaining in the well. A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal.

-

Incubate as required by the detection kit manufacturer.

-

Read the luminescence signal on a plate reader.

-

-

Data Analysis:

-

Convert the luminescence signal to percent inhibition relative to the positive and negative controls.

-

Plot percent inhibition against the logarithm of inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Assays

Cellular assays measure the inhibitory activity of a compound within a more physiologically relevant context.[19] They account for factors like cell membrane permeability, protein binding, and competition with high intracellular ATP concentrations.[5][15] A common approach is to measure the inhibition of cytokine-induced STAT phosphorylation in primary cells, such as peripheral blood mononuclear cells (PBMCs) or whole blood.[7]

Detailed Protocol: Whole Blood Phospho-STAT Flow Cytometry Assay

This protocol measures an inhibitor's ability to block a specific JAK-dependent signaling pathway in a complex cellular environment.

-

Sample and Compound Preparation:

-

Blood Collection: Collect fresh human whole blood using an anticoagulant such as heparin.

-

Test Compound: Prepare a serial dilution of the JAK inhibitor in DMSO.

-

-

Inhibition and Stimulation:

-

Aliquot whole blood into tubes or a 96-well deep-well plate.

-

Add the diluted inhibitor to the blood and pre-incubate at 37°C for a set time (e.g., 1-2 hours) to allow for cell penetration and target engagement.

-

Add a specific cytokine to stimulate a target pathway (e.g., IL-6 to assess JAK1/JAK2, GM-CSF for JAK2/JAK2, or IL-2 for JAK1/JAK3).[7] Leave one tube unstimulated as a negative control.

-

Incubate at 37°C for a short period (e.g., 15-20 minutes) to induce STAT phosphorylation.

-

-

Cell Lysis, Fixing, and Permeabilization:

-

Immediately stop the stimulation by adding a lysis/fixation buffer to lyse red blood cells and fix the remaining leukocytes, preserving the phosphorylation state of the STAT proteins.

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Permeabilize the cell membranes using a reagent like cold methanol to allow intracellular antibody staining.

-

-

Antibody Staining and Flow Cytometry:

-

Wash the permeabilized cells.

-

Stain the cells with a cocktail of fluorescently-labeled antibodies. This includes:

-

An antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3, anti-pSTAT5).

-

Antibodies for cell surface markers to identify specific cell populations (e.g., CD4 for T-cells, CD14 for monocytes).

-

-

Incubate, then wash the cells to remove unbound antibodies.

-

Resuspend the cells in buffer and acquire the data on a flow cytometer.

-

-

Data Analysis:

-

Gate on the specific cell population of interest (e.g., monocytes).

-

Determine the median fluorescence intensity (MFI) of the pSTAT signal for each condition.

-

Calculate percent inhibition based on the MFI of stimulated versus unstimulated controls.

-

Plot the dose-response curve and calculate the cellular IC50 value.

-

Quantitative Selectivity Profiles of Key JAK Inhibitors

The selectivity of a JAK inhibitor is best understood by comparing its IC50 values across all four JAK isoforms. The ratio of IC50 values (e.g., IC50 for JAK2 / IC50 for JAK1) is often used to quantify selectivity. A higher ratio indicates greater selectivity for the isoform in the denominator. It is critical to compare data generated from similar assay types (biochemical vs. biochemical; cellular vs. cellular), as absolute IC50 values and selectivity ratios can differ significantly between these methods.[5][20]

Table 2: Biochemical (Enzymatic) IC50 Values for Selected JAK Inhibitors

This table presents IC50 values determined in cell-free enzymatic assays. These values reflect the intrinsic potency of the inhibitors against the isolated kinase domains.

| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Primary Selectivity |

| Tofacitinib | 11 | 20 | 1 | 109 | JAK3/1 |

| Baricitinib | 5.9 | 5.7 | 401 | 53 | JAK1/2 |

| Upadacitinib | 43 | 110 | 2300 | 4600 | JAK1 |

| Filgotinib | 10 | 28 | 810 | 116 | JAK1 |

| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | JAK1/2 |

Data compiled from multiple sources for comparison. Absolute values may vary based on specific assay conditions.[20][21]

Table 3: Cellular IC50 Values for Selected JAK Inhibitors (Cytokine-Stimulated Whole Blood)

This table presents IC50 values from more physiologically relevant cellular assays, reflecting inhibitor performance in a biological system. Selectivity in cellular assays can differ from biochemical assays.[7]

| Inhibitor | JAK1-dep. Pathway (nM) | JAK2-dep. Pathway (nM) | JAK1/3-dep. Pathway (nM) | Fold Selectivity (JAK2/JAK1) |

| Tofacitinib | 48 | 258 | 51 | ~5.4x |

| Baricitinib | 41 | 80 | 108 | ~2.0x |

| Upadacitinib | 74 | 504 | 129 | ~6.8x |

| Filgotinib | 158 | >10,000 | 273 | >63x |

Data adapted from a comparative study by Traves et al. (2021) and Adams et al. (2021), which standardized the assays for direct comparison.[7] Note that different cytokine/pSTAT readouts are used as surrogates for the activity of different JAKs.

Conclusion

The foundational research into JAK inhibitor selectivity is a multi-faceted discipline that combines an understanding of the JAK-STAT signaling pathway, structural biology of the kinase domains, and rigorous experimental evaluation. A comprehensive assessment of selectivity requires both biochemical assays to determine intrinsic potency and cellular assays to understand functional inhibition in a physiological context. The quantitative data reveals that while some inhibitors are pan-JAK or target specific pairs (e.g., JAK1/2), others achieve significant selectivity for a single isoform, such as JAK1. This selectivity profile is a critical determinant of a drug's therapeutic efficacy and safety, and ongoing research continues to focus on developing next-generation inhibitors with even more refined and potent targeting capabilities.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.biologists.com [journals.biologists.com]

- 3. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 5. ard.bmj.com [ard.bmj.com]

- 6. researchgate.net [researchgate.net]

- 7. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dermatologytimes.com [dermatologytimes.com]

- 9. tandfonline.com [tandfonline.com]

- 10. academic.oup.com [academic.oup.com]

- 11. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ashpublications.org [ashpublications.org]

- 14. researchgate.net [researchgate.net]

- 15. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. reactionbiology.com [reactionbiology.com]

- 18. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ashpublications.org [ashpublications.org]

- 20. JAK inhibitors: an evidence-based choice of the most appropriate molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of Selective Janus Kinase (JAK) Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the biological activity of selective Janus Kinase (JAK) inhibitors, a class of targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs).[1][2] We will explore the intricacies of the JAK-STAT signaling pathway, the mechanism of inhibitor action, quantitative measures of selectivity, and the experimental protocols used for their characterization.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a crucial intracellular signaling cascade responsible for transmitting information from extracellular cytokine and growth factor signals to the cell nucleus, where it modulates gene expression.[3][4][5] This pathway is integral to numerous biological processes, including immune regulation, cell proliferation, differentiation, and apoptosis.[3][5] The JAK family in humans consists of four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[6][7] These kinases are constitutively associated with the intracellular domains of type I and II cytokine receptors.[8][9]

The signaling process is initiated when a cytokine binds to its specific receptor, inducing a conformational change that brings two receptor-associated JAKs into close proximity.[1][9] This allows the JAKs to phosphorylate and activate each other, a process known as trans-phosphorylation.[1] The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular tail, creating docking sites for STAT proteins.[1][4] STAT proteins, which reside in the cytosol, are recruited to these phosphorylated sites and are themselves phosphorylated by the JAKs.[1][10] This phosphorylation event causes the STATs to dissociate from the receptor, form homo- or heterodimers, and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes.[1][4]

Mechanism of Action of Selective JAK Inhibitors

JAK inhibitors (also known as jakinibs) are small molecule drugs that function as competitive inhibitors at the adenosine triphosphate (ATP) binding site within the kinase domain of JAK enzymes.[1][5] By occupying this catalytic site, they prevent the binding of ATP, thereby blocking the phosphorylation activity of the kinase and interrupting the downstream signaling cascade.[1]

The development of JAK inhibitors has evolved from first-generation, non-selective inhibitors to second-generation molecules with increased selectivity for specific JAK isoforms.[8][11] This selectivity is achieved by exploiting subtle structural differences in the ATP-binding pockets among the four JAK family members.[1] While all JAKs share a conserved kinase domain, variations in amino acid residues allow for the design of inhibitors with preferential affinity for one or more isoforms.[8] However, this selectivity is often relative, not absolute. At higher concentrations, a selective inhibitor may lose its specificity and inhibit other JAK family members.[1][10]

Quantitative Selectivity and Potency of JAK Inhibitors

The potency and selectivity of JAK inhibitors are quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the target enzyme's activity.[9] A lower IC50 value indicates greater potency.[9] Selectivity is determined by comparing the IC50 values for different JAK isoforms.

The tables below summarize the biochemical IC50 values for several clinically relevant JAK inhibitors, demonstrating their varying selectivity profiles.

Table 1: Biochemical IC50 Values (nM) of Approved JAK Inhibitors

| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | Primary Selectivity |

|---|---|---|---|---|---|

| Tofacitinib | 15[12] | 71[12] | 45[12] | 472[12] | JAK1/JAK3 |

| Baricitinib | 5.9[13] | 5.7[13] | >400 | 53 | JAK1/JAK2 |

| Upadacitinib | 43 | 110 | 2300 | 4400 | JAK1 |

| Filgotinib | 10[11] | 28[11] | 810[11] | 1160[11] | JAK1 |

| Ruxolitinib | 3.3[14] | 2.8[14] | 428 | 19 | JAK1/JAK2 |

| Peficitinib | 3.9 | 0.7 | 50.3 | 4.6 | Pan-JAK |

| Delgocitinib | 2.8 | 2.6 | 9.9 | 56.4 | Pan-JAK |

Note: IC50 values can vary between different assays and experimental conditions. The data presented are representative values from cited literature.

Table 2: Cellular IC50 Values (nM) in Human Whole Blood Assays

| Inhibitor | Pathway (Stimulus/pSTAT) | Cell Type | Tofacitinib | Baricitinib | Upadacitinib | Filgotinib |

|---|---|---|---|---|---|---|

| JAK1/JAK3 | IL-4 / pSTAT6 | CD4+ T-cells | 59 | 45 | 56 | 239 |

| JAK1/JAK2 | IL-6 / pSTAT1 | Monocytes | 108 | 79 | 74 | 330 |

| JAK2/JAK2 | GM-CSF / pSTAT5 | Monocytes | 309 | 100 | 1400 | 2800 |

| JAK1/TYK2 | IFNα / pSTAT5 | CD4+ T-cells | 115 | 110 | 130 | 430 |

Data adapted from studies comparing inhibitor potencies in cellular environments, which reflect more physiologically relevant conditions.[15]

Filgotinib exhibits the greatest selectivity for JAK1-dependent pathways in cellular assays.[15] In contrast, all tested JAK inhibitors show differential selectivity against JAK2-mediated pathways.[15]

Experimental Protocols for Characterization

The characterization of selective JAK inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

These in vitro assays directly measure the enzymatic activity of purified, recombinant JAK proteins and are the primary method for determining an inhibitor's IC50 value.[16]

Detailed Methodology:

-

Reagents and Materials :

-

Purified, recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.[17]

-

Assay Buffer: Typically 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 1 mM EDTA, and 0.01% BRIJ 35.[17]

-

ATP: Concentration is often set near the Michaelis-Menten constant (Km) for each enzyme to ensure competitive binding can be accurately measured.[17]

-

Substrate: A synthetic peptide substrate, often conjugated to a fluorescent tag like ULight, that can be phosphorylated by the JAK enzyme.[17]

-

Test Compound (Inhibitor): Serially diluted in DMSO to create a dose-response curve.

-

Detection Reagent: An antibody or reagent that specifically detects the phosphorylated substrate or the ADP produced during the kinase reaction (e.g., Transcreener ADP² Assay).[18]

-

Microplates: 96- or 384-well plates suitable for fluorescence or luminescence detection.

-

-

Protocol Steps :

-

Enzyme/Inhibitor Pre-incubation : The JAK enzyme is pre-incubated with various concentrations of the test inhibitor (or DMSO as a vehicle control) in the assay buffer for a defined period (e.g., 15-30 minutes) at room temperature to allow binding to occur.

-

Reaction Initiation : The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP to each well.

-

Reaction Incubation : The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.[18] The reaction is maintained within the linear range of the enzyme's activity.[17]

-

Reaction Termination and Detection : The reaction is stopped by adding a termination buffer (often containing EDTA to chelate Mg²⁺). The detection reagent is then added, and the plate is incubated to allow the detection signal to develop.

-

Data Acquisition : The signal (e.g., fluorescence intensity, fluorescence polarization, or time-resolved fluorescence resonance energy transfer) is read using a plate reader.

-

Data Analysis : The raw data is converted to percent inhibition relative to the vehicle control. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

-

These assays measure the ability of an inhibitor to block cytokine-induced STAT phosphorylation in a more physiologically relevant context, such as in peripheral blood mononuclear cells (PBMCs) or whole blood.[12][15]

Detailed Methodology:

-

Reagents and Materials :

-

Freshly collected human whole blood or isolated PBMCs.

-

Cytokines: Recombinant human cytokines to stimulate specific JAK-STAT pathways (e.g., IL-6 for JAK1/JAK2, IL-4 for JAK1/JAK3, GM-CSF for JAK2/JAK2).[15]

-

Test Compound (Inhibitor): Serially diluted as described above.

-

Fixation and Permeabilization Buffers: For preparing cells for intracellular antibody staining.

-

Antibodies: Fluorochrome-conjugated monoclonal antibodies specific for cell surface markers (e.g., CD4 for T-cells) and for phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT5, anti-pSTAT6).

-

Flow Cytometer.

-

-

Protocol Steps :

-

Inhibitor Incubation : Aliquots of whole blood or PBMCs are incubated with various concentrations of the JAK inhibitor for a set time (e.g., 1-2 hours) at 37°C.

-

Cytokine Stimulation : Cells are stimulated with a specific cytokine for a short period (e.g., 15-30 minutes) at 37°C to induce STAT phosphorylation.

-

Cell Fixation : The reaction is stopped, and red blood cells are lysed (if using whole blood). The remaining white blood cells are immediately fixed with a paraformaldehyde-based buffer to preserve the phosphorylation state of the STAT proteins.

-

Permeabilization and Staining : Cells are permeabilized using a mild detergent (e.g., methanol or saponin) to allow antibodies to access intracellular targets. The cells are then stained with the cocktail of fluorescent antibodies against cell surface markers and intracellular pSTATs.

-

Flow Cytometry Analysis : The percentage of cells positive for pSTAT in a specific cell population (e.g., CD4+ T-cells) is quantified using a flow cytometer.

-

Data Analysis : The level of pSTAT inhibition is calculated for each inhibitor concentration. The cellular IC50 is determined by plotting the dose-response curve, as described for the biochemical assay.

-

References

- 1. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JAK-inhibitors: clinical pharmacology and application perspectives [journal.hep.com.cn]

- 3. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 5. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]

- 6. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 7. dermnetnz.org [dermnetnz.org]

- 8. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]

- 9. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. JAK inhibitors: an evidence-based choice of the most appropriate molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. abmole.com [abmole.com]

- 15. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 17. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bellbrooklabs.com [bellbrooklabs.com]

A Technical Guide to the Function of Next-Generation Janus Kinase (JAK) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the function, mechanism, and evaluation of next-generation Janus kinase (JAK) inhibitors. It details the evolution from pan-JAK inhibitors to highly selective agents, summarizes their quantitative selectivity, outlines key experimental protocols for their characterization, and visualizes the critical pathways and workflows involved.

The Janus Kinase (JAK)-STAT Signaling Pathway

The Janus kinase/signal transducers and activators of transcription (JAK-STAT) pathway is a crucial intracellular signaling cascade that translates extracellular signals from a wide array of cytokines and growth factors into a cellular response.[1][2] This pathway is integral to immunity, cell proliferation, differentiation, and apoptosis.[1][3] The JAK family comprises four cytoplasmic tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[4]

The canonical JAK-STAT signaling process involves several key steps:

-

Ligand Binding: A cytokine binds to its specific transmembrane receptor, inducing receptor dimerization.[5]

-

JAK Activation: This brings the receptor-associated JAKs into close proximity, allowing them to phosphorylate and activate each other (trans-phosphorylation).[1][6]

-

STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins.[3][6] Recruited STATs are subsequently phosphorylated by the JAKs.

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.[1][5]

-

Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes.[3]

References

- 1. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 4. JAK inhibitor selectivity: new opportunities, better drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

In Vitro Preclinical Evaluation of Novel Janus Kinase (JAK) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of a new generation of Janus Kinase (JAK) inhibitors. It details the essential experimental protocols, presents comparative quantitative data for novel inhibitors, and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of next-generation JAK-targeted therapeutics.

Introduction to JAK Inhibition

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway transduces signals for a multitude of cytokines and growth factors, playing a pivotal role in immunity, inflammation, hematopoiesis, and cell growth. Dysregulation of the JAK-STAT pathway is implicated in a wide range of autoimmune diseases, inflammatory conditions, and malignancies. Consequently, the development of small molecule inhibitors targeting JAKs has emerged as a highly successful therapeutic strategy.

First-generation JAK inhibitors, such as tofacitinib and ruxolitinib, demonstrated broad activity across multiple JAK isoforms. While clinically effective, this lack of selectivity can lead to off-target effects. The current focus of drug discovery is on developing novel inhibitors with improved selectivity for individual JAK isoforms, aiming for a better-defined therapeutic window and an enhanced safety profile. This guide focuses on the essential in vitro studies that form the foundation of the preclinical characterization of these new chemical entities.

Quantitative Analysis of Novel JAK Inhibitors

The inhibitory potency and selectivity of new JAK inhibitors are paramount in their preclinical assessment. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) against each of the four JAK isoforms. The following tables summarize the in vitro IC50 data for a selection of recently developed and noteworthy JAK inhibitors.

Table 1: Biochemical IC50 Values of Novel JAK Inhibitors (nM)

| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |

| Upadacitinib | ~4.2[1] | ~247[1] | >1000 | ~6[1] | JAK1 Selective |

| Filgotinib | - | - | - | - | JAK1 Selective |

| AZD0449 | 2.4[2] | >1000 | >1000 | >1000 | Highly JAK1 Selective |

| AZD4604 | 0.54[2] | >1000 | >1000 | >1000 | Highly JAK1 Selective |

| CPL409116 | - | - | - | - | JAK1/JAK3 Selective[3] |

| VR588 | 4.2[1] | 0.7[1] | 2.1[1] | 6[1] | Pan-JAK |

| NSC13626 | Reduced Affinity | High Affinity | High Affinity | Reduced Affinity | JAK2/JAK3 Selective[4] |

| MJ04 | - | - | 2.03[4] | - | Highly JAK3 Selective[4] |

Table 2: Cellular IC50 Values of Novel JAK Inhibitors (nM)

| Inhibitor | Cell Line | Assay Endpoint | IC50 (nM) |

| Napabucasin | TF1 | Cell Growth Inhibition | 9570[5] |

| 2'-methyl napabucasin | TF1 | Cell Growth Inhibition | 18100[5] |

| Napabucasin | HEL | Cell Growth Inhibition | 3310[5] |

| 2'-methyl napabucasin | HEL | Cell Growth Inhibition | 6650[5] |

| NSC13626 | HCT116 | Growth Inhibition (GI50) | 8350[4] |

| NSC13626 | HT-29 | Growth Inhibition (GI50) | 6200[4] |

Key Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of a robust in vitro evaluation. The following sections provide methodologies for the key assays used to characterize novel JAK inhibitors.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK kinase.

Objective: To determine the IC50 value of a test compound against each JAK isoform.

Materials:

-

Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

Substrate peptide (e.g., a poly-Glu-Tyr peptide).

-

Adenosine triphosphate (ATP).

-

Test compound (serially diluted).

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).

-

384-well plates.

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.

-

Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the purified JAK enzyme to each well and incubate for a specified period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a stopping reagent (e.g., EDTA solution).

-

Quantify the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The signal is inversely proportional to the kinase activity.

-

Measure the signal using a plate reader (e.g., luminescence).

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Phospho-STAT (pSTAT) Assay

This cell-based assay assesses the ability of a compound to inhibit the phosphorylation of STAT proteins downstream of JAK activation in a more physiologically relevant context.

Objective: To determine the cellular potency of a test compound in inhibiting cytokine-induced JAK-STAT signaling.

Materials:

-

A suitable human cell line (e.g., TF-1, HEL, or peripheral blood mononuclear cells - PBMCs).

-

Cytokine for stimulation (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2/TYK2, GM-CSF for JAK2).

-

Test compound (serially diluted).

-

Cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Fixation and permeabilization buffers.

-

Fluorochrome-conjugated antibodies against phosphorylated STATs (e.g., anti-pSTAT3, anti-pSTAT5).

-

Flow cytometer.

Procedure:

-

Seed the cells in a 96-well plate and, if necessary, starve them of serum to reduce basal signaling.

-

Pre-incubate the cells with serial dilutions of the test compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate cytokine at a predetermined concentration (e.g., the EC80 concentration) for a short period (e.g., 15-30 minutes).

-

Stop the stimulation by fixing the cells with a fixation buffer.

-

Permeabilize the cells to allow for intracellular antibody staining.

-

Stain the cells with a fluorochrome-conjugated anti-pSTAT antibody.

-

Wash the cells to remove unbound antibody.

-

Acquire the samples on a flow cytometer, measuring the fluorescence intensity of the pSTAT signal.

-

Analyze the data to determine the median fluorescence intensity (MFI) for each condition.

-

Calculate the percent inhibition of STAT phosphorylation and determine the IC50 value.

Cell Proliferation Assay

This assay evaluates the effect of a JAK inhibitor on the proliferation of cell lines that are dependent on JAK-STAT signaling for their growth and survival.

Objective: To assess the anti-proliferative activity of a test compound.

Materials:

-

A cytokine-dependent cell line (e.g., TF-1) or a cell line with a constitutively active JAK mutation (e.g., HEL, UKE-1).[5][6]

-

Test compound (serially diluted).

-

Cell culture medium.

-

Cell viability reagent (e.g., AlamarBlue, CellTiter-Glo).[6]

-

96-well plates.

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density.[6]

-

Add serial dilutions of the test compound or DMSO (vehicle control) to the wells.

-

Incubate the plates for an extended period (e.g., 72 hours) to allow for effects on cell proliferation.[6]

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the signal (fluorescence or luminescence) using a plate reader. The signal is proportional to the number of viable cells.

-

Calculate the percent inhibition of cell proliferation for each compound concentration.

-

Determine the GI50 (50% growth inhibition) or IC50 value from the dose-response curve.

Visualizing Pathways and Workflows

Diagrams are essential for a clear understanding of the complex biological pathways and experimental procedures involved in JAK inhibitor evaluation.

The JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling mechanism for a wide array of cytokines and growth factors.[7] The activation of this pathway is crucial for processes such as cell proliferation, differentiation, and immune response.[7]

Caption: The canonical JAK-STAT signaling cascade.

In Vitro Kinase Assay Workflow

The following diagram illustrates the key steps in a typical in vitro biochemical assay to determine the inhibitory activity of a compound against a specific JAK enzyme.

Caption: Workflow for a biochemical JAK kinase inhibition assay.

Cellular pSTAT Assay Workflow

This diagram outlines the process for measuring the inhibition of STAT phosphorylation in a cellular context, a crucial step in confirming the on-target activity of a JAK inhibitor.

Caption: Workflow for a cellular STAT phosphorylation assay.

Conclusion

The preliminary in vitro evaluation of novel JAK inhibitors is a critical phase in the drug discovery pipeline. The data generated from biochemical and cellular assays provide essential insights into the potency, selectivity, and mechanism of action of new chemical entities. The protocols and data presented in this guide offer a framework for the systematic and rigorous characterization of the next generation of JAK-targeted therapies. A thorough understanding of these foundational studies is indispensable for advancing promising candidates toward further preclinical and clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mybiosource.com [mybiosource.com]

- 4. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. raybiotech.com [raybiotech.com]

A Technical Guide to the Molecular Targets of Pan-Janus Kinase (JAK) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular targets of pan-Janus Kinase (JAK) inhibitors, a class of small molecules that modulate the JAK-STAT signaling pathway. This pathway is integral to the signal transduction of numerous cytokines and growth factors, playing a critical role in immunity, inflammation, and hematopoiesis. Pan-JAK inhibitors, by design, target multiple members of the JAK family, leading to broad-spectrum effects on cytokine signaling. This guide details the underlying signaling mechanisms, the specifics of the molecular targets, quantitative data on inhibitor activity, and the experimental protocols used to characterize these compounds.

The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade utilized by a wide array of cytokines, interferons, and growth factors.[1][2] The pathway translates signals from the cell exterior into transcriptional changes in the nucleus, regulating processes such as cell growth, differentiation, and immune response.[2][3]

The signaling process is initiated when a ligand, typically a cytokine, binds to its specific transmembrane receptor.[4] This binding event induces the dimerization or oligomerization of receptor subunits, bringing the associated JAKs into close proximity. This proximity facilitates the trans-phosphorylation and activation of the JAKs.[4] The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4] STATs are recruited to these phosphorylated sites, where they are themselves phosphorylated by the JAKs. Upon phosphorylation, STATs dissociate from the receptor, form homo- or heterodimers, and translocate to the nucleus.[4] Inside the nucleus, STAT dimers bind to specific DNA sequences to modulate the transcription of target genes.[4][5] Pan-JAK inhibitors interrupt this cascade by blocking the catalytic activity of the JAKs.

Caption: Pan-JAK inhibitors block the ATP-binding site of JAKs, preventing their activation.

Molecular Targets: The Janus Kinase Family

The primary molecular targets of pan-JAK inhibitors are the four members of the Janus kinase family of non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[6][7] These enzymes are critical for the signal transduction of Type I and Type II cytokine receptors.[1] Different cytokine receptors associate with specific pairs of JAKs, meaning that the inhibition of one or more JAKs can block the signaling of distinct sets of cytokines.[8]

-

JAK1: Associates with numerous cytokine receptors and is crucial for signaling pathways involved in inflammation and immunity.[6] It often pairs with other JAKs (JAK2, JAK3, TYK2) and is involved in the signaling of cytokines like IL-2, IL-6, and interferons (IFNs).[8][9]

-

JAK2: Plays a vital role in hematopoiesis, as it is essential for signaling from receptors for hematopoietic growth factors such as erythropoietin (EPO) and granulocyte-macrophage colony-stimulating factor (GM-CSF).[8] It typically forms homodimers.[8]

-

JAK3: Its expression is largely restricted to hematopoietic cells. It exclusively associates with the common gamma chain (γc) of receptors for cytokines like IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, making it a key regulator of lymphocyte development and function.[3][8]

-

TYK2: Is involved in the signaling of cytokines such as IL-12, IL-23, and Type I IFNs.[8]

Pan-JAK inhibitors are designed to inhibit several of these isoforms simultaneously, thereby blocking a wide range of cytokine signaling pathways.[9]

Mechanism of Action and Quantitative Analysis

Most JAK inhibitors function as ATP-competitive inhibitors. They bind to the ATP-binding site within the catalytic domain of the JAK enzymes, preventing the phosphorylation of the kinase itself and its downstream substrates (receptor chains and STATs).[6][8] The potency and selectivity of these inhibitors are determined by their differential affinity for the ATP-binding pockets of the four JAK isoforms.[10] This activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Data Presentation: Inhibitory Activity of Pan-JAK and Other JAK Inhibitors

The following tables summarize the IC50 values for several JAK inhibitors against the four JAK isoforms, as determined by in vitro biochemical (enzymatic) assays. These assays use recombinant JAK enzymes to measure the direct inhibitory effect of the compound. It is important to note that selectivity observed in these enzymatic assays may not always directly translate to cellular or in vivo effects.[10][11]

Table 1: IC50 Values (nM) of JAK Inhibitors from Enzymatic Assays

| Inhibitor | Target Profile | JAK1 (IC50 nM) | JAK2 (IC50 nM) | JAK3 (IC50 nM) | TYK2 (IC50 nM) | Reference(s) |

|---|---|---|---|---|---|---|

| Tofacitinib | Primarily JAK1/JAK3 | 112 | 1377 | 1.6 | 344 | [12] |

| Baricitinib | Primarily JAK1/JAK2 | 5.9 | 5.7 | 421 | 53 | [12] |

| Peficitinib | Pan-JAK | 3.9 | 0.7 | 50.8 | 48.7 | [13] |

| Delgocitinib | Pan-JAK | 2.8 | 2.6 | 9.9 | 57 | [6] |

| Ruxolitinib | Primarily JAK1/JAK2 | 3.3 | 2.8 | 428 | 19 | [14] |

| Abrocitinib | Primarily JAK1 | 29 | 803 | >10,000 | 1250 | [6][15] |

| Upadacitinib | Primarily JAK1 | 43 | 110 | 2300 | 4600 | [12] |

| Filgotinib | Primarily JAK1 | 10 | 28 | 810 | 116 |[12] |

Note: IC50 values can vary between different studies and assay conditions. The data presented are representative values from the cited literature.

Experimental Protocols for Assessing Inhibitor Activity

The characterization of JAK inhibitors relies on a combination of biochemical and cell-based assays to determine their potency and selectivity.

Biochemical Kinase Assays

These in vitro assays measure the direct inhibition of purified, recombinant JAK enzyme activity. They are crucial for determining the intrinsic potency of a compound against each JAK isoform.

Typical Methodology:

-

Enzyme Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are expressed and purified.[16]

-

Reaction Mixture: The assay is conducted in a buffer solution (e.g., 50 mM HEPES, 10 mM MgCl2, 2 mM DTT) containing the specific JAK enzyme.[16]

-

Inhibitor Incubation: A range of concentrations of the test inhibitor (e.g., a pan-JAK inhibitor) is added to the reaction mixture.

-

Initiation of Reaction: The kinase reaction is initiated by adding a peptide or protein substrate and ATP. The concentration of ATP is often set near its Michaelis-Menten constant (Km) to mimic physiological conditions.[16]

-

Detection of Phosphorylation: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection (ELISA).

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. These data are then used to plot a dose-response curve and determine the IC50 value.

Caption: A typical workflow for determining inhibitor potency using a biochemical assay.

Cell-Based Assays

Cellular assays are essential for confirming that an inhibitor is active in a more biologically relevant context, where factors like cell permeability, off-target effects, and competition with high intracellular ATP concentrations come into play.[17] These assays typically measure the inhibition of cytokine-induced STAT phosphorylation in primary cells or cell lines.

Typical Methodology:

-

Cell Preparation: Isolate primary cells, such as peripheral blood mononuclear cells (PBMCs) or whole blood from donors, or use a relevant cell line.[9][18]

-

Inhibitor Pre-incubation: Incubate the cells with varying concentrations of the pan-JAK inhibitor for a defined period.

-

Cytokine Stimulation: Stimulate the cells with a specific cytokine known to signal through a particular JAK-STAT pathway (e.g., IL-6 for JAK1, GM-CSF for JAK2, or IL-2 for JAK1/JAK3).[16]

-

Cell Lysis and Staining: After stimulation, stop the reaction and lyse the cells. To detect intracellular phosphorylated STAT (pSTAT), cells are fixed, permeabilized, and stained with fluorophore-conjugated antibodies specific to the pSTAT of interest (e.g., anti-pSTAT3, anti-pSTAT5).[16][18]

-

Flow Cytometry Analysis: Analyze the stained cells using flow cytometry to quantify the levels of pSTAT in specific cell populations (e.g., CD4+ T cells, monocytes).[16][18]

-

Data Analysis: The inhibition of STAT phosphorylation is measured relative to stimulated cells without the inhibitor. The results are used to generate a dose-response curve and calculate the cellular IC50 value.

Caption: A workflow for assessing inhibitor efficacy in a cellular environment.

Conclusion

Pan-JAK inhibitors represent a significant class of immunomodulatory drugs that exert their effects by targeting the catalytic activity of multiple Janus kinase family members. Their molecular targets—JAK1, JAK2, JAK3, and TYK2—are central nodes in a vast network of cytokine signaling pathways. The broad inhibitory profile of pan-JAK inhibitors allows them to block the action of a wide range of pro-inflammatory cytokines, which underlies their therapeutic efficacy in various autoimmune and inflammatory diseases. The characterization of these inhibitors through rigorous biochemical and cellular assays is fundamental to understanding their potency, selectivity, and potential clinical utility. This guide provides a foundational overview for professionals engaged in the research and development of novel kinase inhibitors.

References

- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 2. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 3. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dermnetnz.org [dermnetnz.org]

- 8. mdpi.com [mdpi.com]

- 9. Differences in JAK Isoform Selectivity Among Different Types of JAK Inhibitors Evaluated for Rheumatic Diseases Through In Vitro Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]

- 12. JAK inhibitors: an evidence-based choice of the most appropriate molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. JAK1 Inhibitor - A rising star of small molecule targeted drugs in the field of autoimmunity [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

- 16. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ashpublications.org [ashpublications.org]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for JAK Inhibitor Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing cell-based assays to evaluate the efficacy and mechanism of action of Janus kinase (JAK) inhibitors. The protocols detailed below cover essential experiments for characterizing inhibitor activity, from assessing general cell health to specific target engagement and downstream gene expression.

The JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that translates extracellular signals from cytokines and growth factors into a transcriptional response.[1] This pathway is integral to numerous cellular processes, including immunity, proliferation, differentiation, and apoptosis.[1][2] The canonical pathway involves four key components: cell-surface receptors, Janus kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins.[2][3]

The process begins when a ligand, such as a cytokine, binds to its corresponding transmembrane receptor.[4] This binding event brings the associated JAKs into close proximity, leading to their auto-phosphorylation and activation.[1][4] The activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for STAT proteins.[4] STATs are recruited to these sites, where they are subsequently phosphorylated by the JAKs.[1] This phosphorylation causes the STATs to dimerize, translocate into the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes.[2][4] JAK inhibitors exert their function by blocking the kinase activity of JAKs, thereby preventing the phosphorylation and activation of STATs and interrupting the downstream signaling cascade.[5][6]

References

- 1. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 3. JAK-STAT Signal Pathway - Creative BioMart [creativebiomart.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Utilizing JAK Inhibitors in Primary Immune Cell Assays

For Researchers, Scientists, and Drug Development Professionals